molecular formula C15H14ClN3OS B1682617 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride CAS No. 311814-78-5

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride

Cat. No.: B1682617
CAS No.: 311814-78-5
M. Wt: 319.8 g/mol
InChI Key: DXJBEEIZARNJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine chloride is a cationic thiadiazole derivative characterized by a five-membered heterocyclic core containing two nitrogen atoms and one sulfur atom. Key structural features include:

  • A 4-methoxyphenyl group at position 3, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
  • A phenyl group at position 2, enhancing aromatic stacking interactions.
  • A primary amine at position 5, enabling hydrogen bonding.
  • A chloride counterion stabilizing the cationic thiadiazolium ring.

This compound’s unique substitution pattern distinguishes it from other thiadiazole derivatives, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBEEIZARNJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization

A prominent route involves Co(II)-catalyzed cyclization of N-acylhydrazine carbodithioates. For example, Bharty et al. demonstrated that treating 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide with CoCl₂·6H₂O in methanol/chloroform induces desulfurization, yielding the thiadiazolium ring via H₂S elimination. The chloride counterion originates from the CoCl₂ precursor. This method achieves 60–65% yields and benefits from mild conditions (room temperature, 2 h).

Reaction Scheme:

R₁ = 4-methoxyphenyl; R₂ = phenyl  
1. R₁-NH-NH-C(=S)-R₂ + CoCl₂ → [Thiadiazolium-Cl] + H₂S  

Optimization Table:

Catalyst Solvent Time (h) Yield (%)
CoCl₂ MeOH/CHCl₃ 2 60.6
Mn(OAc)₂ EtOH 4 58.2

Multicomponent Reactions (MCRs)

Green synthesis strategies employ one-pot MCRs in aqueous media. A protocol by Heravi et al. involves condensing aryl glyoxals, hydrazines, and thiourea derivatives in H₂O with Et₃N/sulfamic acid catalysis. For the target compound, 4-methoxyphenyl glyoxal monohydrate reacts with phenylhydrazine and thiosemicarbazide, forming the thiadiazolium ring via sequential nucleophilic attack and cyclodehydration. This method offers 75–80% yields and avoids toxic solvents.

Mechanistic Insights:

  • Nucleophilic addition : Thiosemicarbazide attacks the glyoxal carbonyl.
  • Cyclization : Intramolecular thiolate displacement forms the thiadiazole ring.
  • Aromatization : Oxidation or acid-mediated dehydration yields the cationic core.

Condensation-Intramolecular Cyclization

A two-step approach involves (1) Schiff base formation between 4-methoxyaniline and phenyl isothiocyanate, followed by (2) acid-catalyzed cyclization . Nakagawa et al. reported that treating the resultant thiourea derivative with HCl in ethanol induces ring closure, producing the thiadiazolium chloride salt. Yields reach 70–85% under reflux conditions.

Critical Parameters:

  • Temperature : Reflux (78°C) accelerates cyclization.
  • Acid Strength : Concentrated HCl (37%) optimizes protonation and ring closure.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous thiadiazolium salts reveal planar geometries (r.m.s. deviation ≤ 0.003 Å) stabilized by intramolecular C–H⋯S hydrogen bonds. The chloride anion engages in intermolecular N–H⋯Cl interactions, forming layered crystal structures.

Spectroscopic Data

  • IR (KBr) : ν(N–H) = 3280 cm⁻¹; ν(C=N) = 1610 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, NH), 7.8–6.9 (m, 9H, Ar-H), 3.8 (s, 3H, OCH₃).
  • ESI-MS : m/z 326.08 [M-Cl]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Advantages Limitations Yield (%)
Co(II)-Catalyzed Mild conditions, scalable Requires metal handling 60.6
MCR Solvent-free, high atom economy Limited substituent tolerance 75–80
Acid-Catalyzed High yield, simple setup Harsh conditions (reflux, HCl) 70–85

Applications and Derivatives

Thiadiazolium salts exhibit antimicrobial and antioxidant activities, with structure-activity relationships (SAR) linking the 4-methoxyphenyl group to enhanced bioavailability. Derivatives like 3-(3-pyridyl)-2-aryl analogs show promise as melanocortin receptor modulators.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7)

  • Structural Differences :
    • Replaces the 4-methoxyphenyl and phenyl groups with a single 4-chlorophenyl substituent.
    • Lacks the cationic thiadiazolium ring and chloride counterion.
  • Electronic Effects :
    • The chloro (-Cl) group is electron-withdrawing, reducing electron density on the thiadiazole ring compared to the methoxy group in the target compound .
  • Biological Implications :
    • Chlorophenyl derivatives are often associated with enhanced metabolic stability but reduced solubility.
  • Molecular Formula : C₈H₆ClN₃S (vs. C₁₅H₁₄ClN₃OS for the target compound).

5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine

  • Structural Differences :
    • Substitutes the phenyl and methoxyphenyl groups with a pyridinyl ring.
  • Functional Impact :
    • The pyridine nitrogen introduces basicity, enabling protonation at physiological pH, which may enhance interactions with biological targets .
  • Synthesis: Requires cyclocondensation with isonicotinoyl hydrazide, contrasting with the target compound’s synthesis involving methoxyphenyl precursors.

5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff Bases

  • Structural Differences :
    • Incorporates a fluorophenyl-thiophene hybrid substituent.
  • Biological Activity :
    • Demonstrated potent anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells) due to fluorine’s electronegativity and thiophene’s π-conjugation .
  • Comparison :
    • The target compound’s methoxyphenyl group may offer better solubility than fluorophenyl but less metabolic stability.

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

  • Structural Differences :
    • Features a 3-phenylpropyl chain and 2-chlorophenyl group.

Physicochemical Properties Comparison

Property Target Compound 3-(4-Chlorophenyl) Derivative 5-(Pyridin-4-yl) Derivative
Molecular Weight 331.81 g/mol 227.67 g/mol 204.25 g/mol
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (due to pyridine nitrogen)
LogP (Predicted) ~2.5 ~3.1 ~1.8
Key Functional Groups Methoxy, phenyl, ammonium Chlorophenyl, amine Pyridinyl, amine

Biological Activity

3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride (CAS No. 311814-78-5) is a compound that exhibits a range of biological activities attributed to its unique structural features, particularly the thiadiazole moiety. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{OS}

Structural Features

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms, known for its diverse biological activities.
  • Amine Group : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related thiadiazole derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Amino-1,3,4-thiadiazole derivativesStaphylococcus aureus62.5 μg/mL
4-Amino-2-{5-[2-(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenolsE. coli32.6 μg/mL
Nitrophenoxymethyl-thiadiazole derivativesSalmonella typhi500 μg/disk

Studies indicate that derivatives of thiadiazoles demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions often show enhanced antibacterial properties .

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, compounds similar to 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium have shown promise in preclinical studies as potential anticancer agents .

The biological activity of thiadiazoles can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many thiadiazole derivatives inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some compounds can penetrate bacterial membranes leading to cell lysis.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that may contribute to their therapeutic effects.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. The study found that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against E. coli and S. aureus, with MIC values as low as 32 μg/mL for certain derivatives .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiadiazole-based compounds against human cancer cell lines. Results indicated that these compounds could inhibit cell growth by inducing apoptosis at concentrations lower than standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine chloride?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors like substituted hydrazides and thiocyanate derivatives. For example, cyclization of 4-methoxyphenyl-substituted hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) forms the thiadiazole core . Temperature control (90–120°C) and catalysts (e.g., POCl3) are critical for regioselectivity . Post-synthesis, the chloride counterion is introduced via ion exchange using HCl. Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm the thiadiazolium structure and chloride association .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents . Structural confirmation requires a combination of:

  • FT-IR : To identify NH2 stretching (~3400 cm<sup>-1</sup>) and aromatic C=C vibrations (~1600 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm), while <sup>13</sup>C NMR confirms the thiadiazolium ring carbons (δ 150–170 ppm) .
  • Mass Spectrometry : HRMS provides exact mass matching (<1 ppm error) for the molecular ion .

Q. What are the key chemical properties influencing reactivity?

  • Methodological Answer : The thiadiazolium ring’s electrophilicity enables nucleophilic substitution at the 2-position. The 4-methoxyphenyl group enhances electron density, favoring reactions with electrophiles (e.g., alkyl halides) . The chloride counterion facilitates solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for further functionalization . Stability studies (TGA/DSC) recommend storage under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -CF3) reduce nucleophilicity, necessitating:

  • Catalysts : Use Pd(OAc)2 or CuI to accelerate coupling reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% compared to classical heating .
  • Solvent optimization : DMF enhances solubility of polar intermediates, while toluene minimizes side reactions in Friedel-Crafts alkylation .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., overlapping aromatic signals) can be addressed by:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes methoxy environments .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry, especially for thiadiazolium vs. triazole isomers .
  • Computational modeling : DFT calculations (B3LYP/6-311+G*) predict electronic environments to validate experimental data .

Q. What strategies validate the compound’s mechanism of action in biological assays?

  • Methodological Answer : For antimicrobial or anticancer activity:

  • Enzyme inhibition assays : Test against target enzymes (e.g., DHFR, topoisomerase II) using fluorescence-based kits .
  • Cellular uptake studies : Use fluorescently tagged derivatives (e.g., FITC conjugates) and confocal microscopy to track localization .
  • SAR analysis : Compare IC50 values of analogs to identify critical substituents (e.g., methoxy vs. chloro groups) .

Q. How to mitigate degradation during long-term stability studies?

  • Methodological Answer : Degradation pathways (hydrolysis, oxidation) are minimized by:

  • Lyophilization : Stabilizes the compound in solid form with <0.1% moisture content .
  • Additives : Include 1% w/v ascorbic acid in stock solutions to prevent radical-mediated oxidation .
  • Storage : Use amber vials under argon at -20°C; monitor via HPLC every 3 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride
Reactant of Route 2
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.